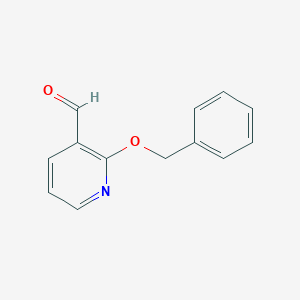

2-苄氧基-3-吡啶甲醛

描述

2-Benzyloxy-3-pyridinecarbaldehyde is a chemical compound that is part of a broader class of organic molecules known for their utility in the synthesis of various heterocyclic structures. The compound features a pyridine ring, which is a common motif in many pharmaceuticals and agrochemicals, and an aldehyde functional group, which is often used in condensation reactions to form carbon-carbon bonds.

Synthesis Analysis

The synthesis of related heterocyclic carbaldehydes has been explored through various methods. For instance, a one-pot synthesis approach has been used to create benzo[c]carbazoles from 2-chloroindole-3-carbaldehydes and styrenes, which involves photochemical annulations . Another study describes the synthesis of pyrido[1,2-a]benzimidazole derivatives from aromatic aldehydes and pyridine, indicating the versatility of pyridinecarbaldehydes in multicomponent reactions . Additionally, a method for synthesizing β-benzyl-substituted heterocyclic carbaldehydes via direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes has been developed, showcasing the potential for direct functionalization of such compounds .

Molecular Structure Analysis

The molecular structure of compounds related to 2-benzyloxy-3-pyridinecarbaldehyde can be quite complex. For example, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate has been determined, revealing a dimeric structure with a row of five fused rings . This highlights the potential for 2-benzyloxy-3-pyridinecarbaldehyde to form complex structures with metals, which could be useful in materials science or catalysis.

Chemical Reactions Analysis

Pyridinecarbaldehydes can undergo various chemical reactions. They can be used to synthesize pyridyl analogues of dihydro-1,4-benzothiazine or benzoxazine carbaldehydes, which are synthesized through high-yielding routes . The reactivity of pyridinecarbaldehyde oximes with zinc(II) carboxylate has been studied, leading to the formation of dinuclear and trinuclear complexes, depending on the position of the oxime group . These studies demonstrate the reactivity of pyridinecarbaldehyde derivatives in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzyloxy-3-pyridinecarbaldehyde and related compounds can be inferred from studies on similar molecules. For instance, the complexation of a ligand derived from 2-pyridinecarbaldehyde with cadmium(II) has been investigated, providing insights into the coordination chemistry and potential applications of such compounds . Additionally, the reactions of pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements have been explored, revealing the formation of oximates with potential applications in materials science .

科学研究应用

配位化学和络合物形成

哈基米等人(2013年)的一项研究调查了由2-吡啶甲醛与N-(2-氨基乙基)丙烷-1,3-二胺缩合而成的配体与镉碘络合物的复合物化学。该复合物通过X射线衍射表征,显示出扭曲的八面体几何结构,并在其晶体结构中发现了几个氢键,表明在特定分子结构的新材料开发中可能具有潜在应用(Hakimi et al., 2013)。

有机合成方法学

Ágai等人(2004年)描述了一种可扩展且环境友好的2-和4-取代苄基哌啶的合成方法。该方法涉及芳基(吡啶-2-基)甲醇的脱氧和杂环饱和,对于合成复杂有机分子至关重要,这对于药物合成和材料科学可能至关重要(Ágai等人,2004年)。

催化和材料科学

马莱基(2014年)报道了使用Fe3O4@SiO2–OSO3H作为催化剂,通过一锅法三组分反应合成吡啶并[2′,1′:2,3]咪唑并[4,5-c]异喹啉。这项研究突显了2-苄氧基-3-吡啶甲醛衍生物在温和条件下促进复杂反应的潜力,表明它们在绿色化学和催化应用中的有用性(马莱基,2014年)。

抗菌活性

戈沃里等人(2013年)研究了从2-苄氧基-3-吡啶甲醛合成的一些香豆素衍生物的抗菌活性。这项研究表明对几种细菌菌株具有中等到高活性,暗示在开发新的抗菌剂方面可能具有潜在应用(Govori et al., 2013)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

属性

IUPAC Name |

2-phenylmethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGVNZBUTFREOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-3-pyridinecarbaldehyde | |

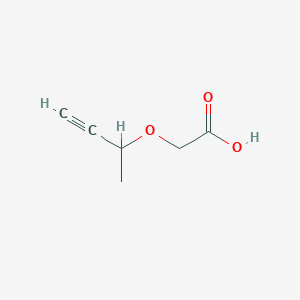

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)